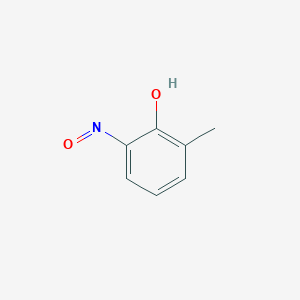
Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two ester groups at the 2 and 3 positions, a methyl group at the 1 position, and a phenyl group at the 4 position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the context of its use and the specific biological system involved .
Comparaison Avec Des Composés Similaires
Desmethylprodine: An opioid analgesic with a similar piperidine structure.
Diphenylpyraline: An antihistamine with a piperidine core.
Pethidine: An analgesic used for pain management.
Uniqueness: Dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate is unique due to its specific substitution pattern and the presence of two ester groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
61209-78-7 |
|---|---|
Formule moléculaire |
C16H21NO4 |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
dimethyl 1-methyl-4-phenylpiperidine-2,3-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-17-10-9-12(11-7-5-4-6-8-11)13(15(18)20-2)14(17)16(19)21-3/h4-8,12-14H,9-10H2,1-3H3 |
Clé InChI |
VNNXWVPQNSPYQZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C(C1C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


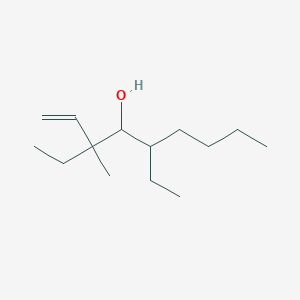
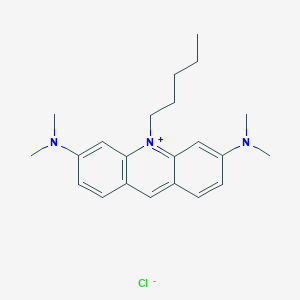


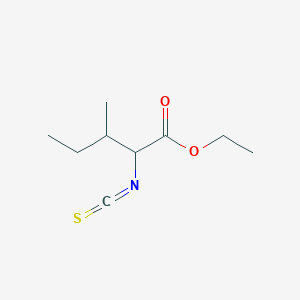
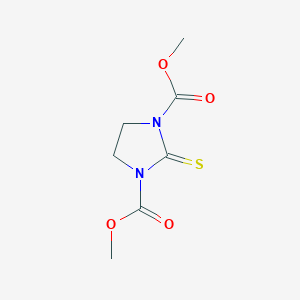

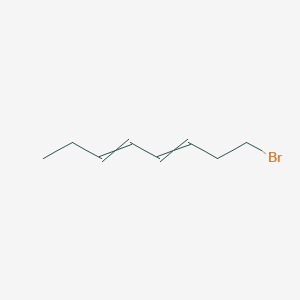
![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)

![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)


